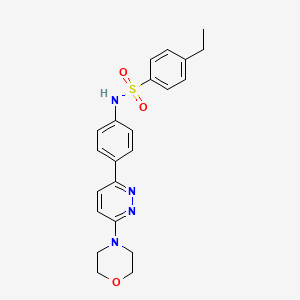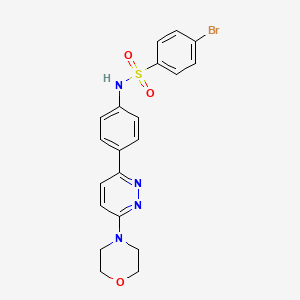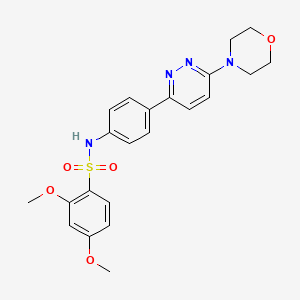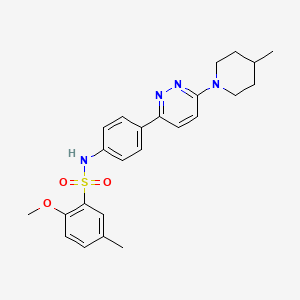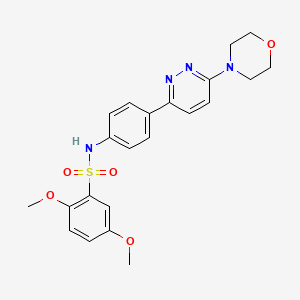
2,5-dimethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide
Descripción general
Descripción
2,5-dimethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide, also known as MPB, is a chemical compound that is widely used in scientific research. MPB is a potent and selective inhibitor of the protein kinase CK2, which plays a critical role in many cellular processes, including cell growth and proliferation, DNA repair, and apoptosis.
Mecanismo De Acción
Target of Action
It is known that similar compounds often target enzymes or receptors involved in critical cellular processes .
Mode of Action
The exact mode of action of HMS3513B18 is currently unknown. It is likely that the compound interacts with its target(s) to modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Given the structural similarity to other compounds, it may influence pathways related to cell signaling, growth, and proliferation .
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted via the kidneys .
Result of Action
Based on the structural similarity to other compounds, it may influence cell signaling, growth, and proliferation .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,5-dimethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide in lab experiments is its potency and selectivity for CK2, which allows for specific inhibition of CK2 activity. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. One of the limitations of using this compound is its potential off-target effects, which may affect the interpretation of experimental results.
Direcciones Futuras
For research on 2,5-dimethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide include the investigation of its potential therapeutic applications in cancer and viral infections. This compound may also be used as a tool to study the role of CK2 in other cellular processes, such as autophagy and stress response. In addition, the development of more potent and selective CK2 inhibitors based on the structure of this compound may lead to the discovery of new therapeutic agents for the treatment of cancer and other diseases.
Aplicaciones Científicas De Investigación
2,5-dimethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide has been extensively used in scientific research to investigate the role of CK2 in various cellular processes. CK2 is overexpressed in many types of cancer, and its inhibition by this compound has been shown to induce apoptosis and inhibit tumor growth in vitro and in vivo. This compound has also been used to study the role of CK2 in DNA damage response and repair, as well as in viral replication.
Propiedades
IUPAC Name |
2,5-dimethoxy-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c1-29-18-7-9-20(30-2)21(15-18)32(27,28)25-17-5-3-16(4-6-17)19-8-10-22(24-23-19)26-11-13-31-14-12-26/h3-10,15,25H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVKKCRSAORIOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



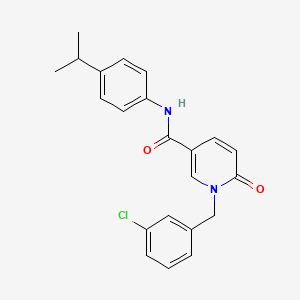
![N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3312416.png)


![2-{4-[(4-Iodophenyl)sulfonyl]piperazin-1-yl}-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B3312428.png)

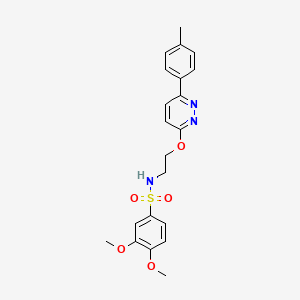
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B3312470.png)
![2,4,5-trimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3312476.png)

